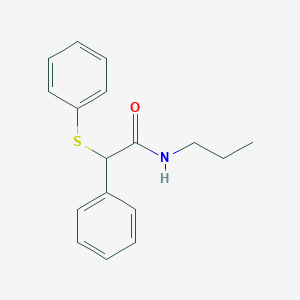
2-phenyl-2-(phenylthio)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-2-(phenylthio)-N-propylacetamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is commonly referred to as PPT and belongs to the class of thioamides. The unique structural properties of PPT make it an attractive candidate for a wide range of research applications, including the study of biochemical and physiological effects, as well as its potential use in drug development.
Mécanisme D'action
The mechanism of action of PPT is complex and involves the interaction of the compound with various cellular components. One of the primary modes of action is the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, PPT has been shown to have a variety of other biochemical and physiological effects. These include the modulation of cellular signaling pathways, the inhibition of certain enzymes, and the regulation of gene expression. These effects make PPT an attractive candidate for a wide range of research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of PPT for use in lab experiments is its high purity and well-defined chemical structure. This makes it an ideal compound for use in a wide range of research applications. However, there are also some limitations to the use of PPT, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on PPT. One promising area is the development of new drugs based on the compound's unique structural properties. Another area of research is the study of the compound's effects on different cellular signaling pathways and the identification of new targets for drug development. Additionally, further research is needed to fully understand the potential risks and benefits of using PPT in various research applications.
Conclusion:
In conclusion, PPT is a unique and promising compound with a wide range of potential applications in scientific research. Its well-defined chemical structure and unique biochemical and physiological effects make it an attractive candidate for a variety of research applications. While there are some limitations to the use of PPT, the potential benefits of its use in research are significant, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of PPT can be achieved through several methods, including the reaction of 2-bromoacetophenone with thiourea and propylamine in the presence of a base. This method yields a high purity product and has been widely used in research studies.
Applications De Recherche Scientifique
PPT has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the study of its mechanism of action. This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways.
Propriétés
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-13-18-17(19)16(14-9-5-3-6-10-14)20-15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDLTJOLPOMFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B5022813.png)
![1-(2-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5022822.png)

![8-[3-(3-isopropylphenoxy)propoxy]quinoline](/img/structure/B5022832.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxo-4-phenylbutanamide](/img/structure/B5022837.png)
![N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5022850.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5022856.png)
![2-chloro-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5022862.png)
![5-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5022881.png)
![ethyl (5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5022887.png)
![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5022894.png)
![butyl 4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5022898.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-pyridinylbenzamide](/img/structure/B5022902.png)
![ethyl 5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5022903.png)